2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyridine ring
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives have been found to exhibit various biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . These activities suggest that the compound interacts with its targets, leading to changes that inhibit the growth or function of the targeted cells.
Biochemical Pathways
It’s known that 2-aminothiazole derivatives have broad pharmacological spectrum , suggesting that they may affect multiple biochemical pathways
Result of Action
It’s known that 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may inhibit the growth or function of these cells, leading to potential therapeutic effects.
Action Environment
It’s known that the compound should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and kept away from strong oxidizing agents, strong acids, and strong bases . These recommendations suggest that environmental factors such as temperature, humidity, and exposure to certain chemicals can influence the stability and efficacy of the compound.
Safety and Hazards
Future Directions
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . Therefore, this series has potential for further development as novel anti-tubercular agents .
Biochemical Analysis
Biochemical Properties
2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to DNA, interfering with the replication process and leading to potential anticancer effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors or directly interacting with DNA, thereby affecting the transcription of various genes . These changes can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in chromatin structure and gene transcription . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the levels of key metabolites, such as ATP, NADH, and pyruvate, affecting cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments . For example, certain transporters may actively transport the compound across cell membranes, while binding proteins can sequester it in specific organelles . These processes influence the compound’s bioavailability and biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-pyridin-2-yl-1,3-thiazole-4-carboxylic acid
- 2-Amino-5-pyridin-4-yl-1,3-thiazole-4-carboxylic acid
- 2-Amino-5-pyridin-3-yl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-12-6(8(13)14)7(15-9)5-2-1-3-11-4-5/h1-4H,(H2,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHMEKRTDXQFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224217 | |
Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-26-8 | |
Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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